4-Propylphenol, also known as p-propylphenol or 4-n-propylphenol, is an aromatic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. It features a propyl group attached to the para position of a phenolic hydroxyl group. The compound is characterized by its distinct odor, resembling that of certain essential oils, and is used in various industrial applications due to its chemical properties and biological activities .
Currently, there is no extensive research on the specific mechanism of action of 4-propylphenol in biological systems. However, due to the presence of the phenolic group, it might exhibit some weak antimicrobial or antifungal properties through mechanisms common to other phenols, such as disrupting microbial cell membranes []. More research is needed to confirm this and explore any potential applications.
4-Propylphenol exhibits various biological activities that make it of interest in pharmacology and toxicology:
Several methods exist for synthesizing 4-propylphenol:
4-Propylphenol finds applications across various industries:
Research on the interactions of 4-propylphenol with biological systems has revealed several insights:
Several compounds share structural similarities with 4-propylphenol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Ethylphenol | C8H10O | Similar structure; used as an industrial solvent |
| 2-Propylphenol | C9H12O | Different substitution pattern; exhibits similar reactivity |
| Phenol | C6H6O | Parent compound; lacks alkyl substitution |
What distinguishes 4-propylphenol from these similar compounds is primarily its unique combination of properties derived from both the propyl group and the hydroxyl functional group. Its specific reactivity patterns allow for selective transformations not readily achievable with simpler phenolic compounds. Additionally, its biological activity profile offers avenues for research into health-related applications that are not as pronounced in other derivatives.
Nuclear magnetic resonance spectroscopy provides definitive structural information for 4-propylphenol through detailed analysis of both proton and carbon environments within the molecule.
The proton nuclear magnetic resonance spectrum of 4-propylphenol, recorded at 400 MHz in deuterated chloroform, reveals distinct spectral regions corresponding to the aromatic and aliphatic portions of the molecule [1] [2]. The aromatic proton signals appear in the characteristic downfield region between 6.73 and 7.05 ppm, exhibiting the expected pattern for a para-disubstituted benzene ring [1]. These signals demonstrate coupling patterns consistent with the substitution pattern, where the hydroxyl group and propyl chain occupy the 1,4-positions on the benzene ring.
The propyl side chain protons display characteristic chemical shifts and splitting patterns that confirm the straight-chain alkyl substitution [1]. The methylene protons adjacent to the benzene ring (α-CH₂) appear around 2.50 ppm as a triplet, reflecting coupling with the neighboring methylene group [1]. The middle methylene protons (β-CH₂) resonate at approximately 1.60 ppm, also showing triplet multiplicity due to coupling with adjacent methylene groups [1]. The terminal methyl group appears as a triplet at approximately 0.92 ppm, characteristic of a primary alkyl chain terminus [1].
Detailed analysis of the experimental data reveals that aromatic protons exhibit chemical shifts ranging from 6.730 to 7.054 ppm with varying relative intensities [1]. The most intense aromatic signals occur at 7.026 ppm (relative intensity 393) and 6.759 ppm (relative intensity 463), corresponding to the ortho and meta positions relative to the hydroxyl substituent [1]. The aliphatic region shows the α-methylene protons at 2.508-2.527 ppm, β-methylene protons at 1.547-1.640 ppm, and methyl protons at 0.900-0.937 ppm [1].
The integration patterns confirm the expected ratio of aromatic to aliphatic protons, with four aromatic protons, four methylene protons, and three methyl protons accounting for the complete molecular structure [1]. The coupling constants and multiplicities align with theoretical predictions for the propyl chain, demonstrating vicinal coupling between adjacent methylene groups and between the methylene and methyl groups [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-propylphenol, revealing distinct resonances for aromatic and aliphatic carbon atoms [3] [4]. The aromatic carbons exhibit chemical shifts characteristic of substituted benzene rings, with significant variations depending on their proximity to electron-donating and electron-withdrawing substituents [3].
Theoretical calculations using density functional theory methods predict specific chemical shifts for each carbon position [5]. The carbon bearing the hydroxyl group (C4) shows a characteristic downfield shift to 161.2 ppm in chloroform-d, reflecting the deshielding effect of the electronegative oxygen atom [5]. The carbon bearing the propyl substituent (C1) appears at 142.2 ppm, demonstrating the electron-donating influence of the alkyl chain [5].
The remaining aromatic carbons display chemical shifts between 116.7 and 134.8 ppm, with variations reflecting their electronic environments within the substituted benzene ring [5]. Experimental data shows that carbons C1 and C4 both appear at 135 ppm, indicating overlapping resonances despite their different theoretical chemical shifts [5]. The other aromatic carbons (C2, C3, C5, C6) exhibit distinct resonances ranging from 115 to 135 ppm [5].
The propyl chain carbons demonstrate the expected trend for aliphatic systems, with the α-carbon (C12) appearing most downfield at 77 ppm due to its attachment to the aromatic ring [5]. The β-carbon (C13) resonates at 37 ppm, while the terminal methyl carbon (C14) appears at 24 ppm, consistent with primary alkyl chain patterns [5]. These values align with literature precedents for propyl-substituted aromatic compounds [5].
The carbon resonances exhibit good correlation between theoretical predictions and experimental observations, with minor deviations attributed to solvent effects and intermolecular interactions [5]. The chemical shift assignments provide unambiguous confirmation of the molecular structure and substitution pattern [5].
Mass spectrometry analysis of 4-propylphenol reveals characteristic fragmentation patterns under electron ionization conditions, providing structural confirmation and enabling identification in complex mixtures.
Electron ionization mass spectrometry of 4-propylphenol at 70 eV demonstrates predictable fragmentation pathways characteristic of alkyl-substituted phenols [1] [6] [7]. The molecular ion peak appears at m/z 136 with moderate intensity (24.8% relative intensity), indicating reasonable stability of the radical cation under these ionization conditions [1] [7].
The base peak occurs at m/z 107 (100% relative intensity), corresponding to loss of the ethyl radical (C₂H₅) from the propyl side chain [1] [6]. This fragmentation represents α-cleavage adjacent to the aromatic ring, a favorable process due to the stabilization of the resulting benzylic cation [1]. The loss of 29 mass units (CHO or C₂H₅) is characteristic of alkyl-substituted aromatics and provides diagnostic information for structural identification [1].
Additional significant fragmentations include the formation of ions at m/z 108 (7.5% relative intensity), corresponding to loss of ethylene (C₂H₄) from the molecular ion [6]. The phenyl cation at m/z 77 (8.6% relative intensity) results from complete loss of the substituted hydroxypropyl group, forming the stable C₆H₅⁺ ion [1] [6]. Lower mass fragments at m/z 39, 51, 65, and 91 represent further decomposition products involving ring cleavage and rearrangement processes [1].
The tropylium ion (C₇H₇⁺) at m/z 91 appears with low intensity (1.5%), suggesting limited rearrangement to the seven-membered ring structure [1]. The phenol fragment at m/z 94 (1.0% relative intensity) indicates direct loss of the propyl chain while retaining the hydroxylated aromatic system [6].
These fragmentation patterns align with established mechanisms for alkylphenol compounds and provide reliable diagnostic criteria for identification purposes [8] [9]. The relative intensities and fragmentation pathways enable distinction from isomeric compounds and confirm the para-substitution pattern [1] [6].
Gas chromatography-mass spectrometry represents the preferred analytical approach for 4-propylphenol determination in complex matrices, offering excellent separation and identification capabilities [8] [9]. The compound demonstrates favorable chromatographic behavior with retention times that enable separation from structural isomers and related phenolic compounds [8].
Analytical methods typically employ temperature-programmed gas chromatography with electron ionization mass spectrometric detection [8]. The use of selective ion monitoring focused on characteristic fragments (m/z 107, 136, 77) provides enhanced sensitivity and specificity for quantitative analysis [8]. Method validation studies demonstrate detection limits of 1 ng/mL or lower, with linear calibration ranges spanning three orders of magnitude [8].
Sample preparation protocols often involve liquid-liquid extraction with organic solvents, followed by concentration and cleanup procedures to remove interfering compounds [8]. The stability of 4-propylphenol under typical analytical conditions enables routine analysis without significant degradation concerns [8].
Quality assurance measures include the use of deuterated internal standards and regular calibration verification to ensure analytical accuracy [8]. The distinctive mass spectral fragmentation pattern provides confident identification even in the presence of closely related compounds [8].
Method applications encompass environmental monitoring, food analysis, and industrial quality control, where 4-propylphenol serves as a flavoring agent or process intermediate [8]. The analytical protocols demonstrate excellent reproducibility with relative standard deviations typically below 10% for replicate analyses [8].
Infrared spectroscopy provides detailed information about the vibrational modes of 4-propylphenol, enabling identification of functional groups and molecular structure through characteristic absorption bands.
Fourier transform infrared spectroscopy of 4-propylphenol reveals distinctive absorption bands corresponding to the various functional groups and molecular vibrations present in the compound [5] [10] [11]. The spectrum exhibits characteristic features expected for a para-substituted phenol with an alkyl side chain [5].
The hydroxyl group stretching vibration appears as a strong, broad absorption at 3399 cm⁻¹, indicating hydrogen bonding interactions that shift the frequency from the typical free O-H stretch region [5]. This downfield shift suggests intermolecular hydrogen bonding between phenol molecules or intramolecular interactions with the aromatic system [5].
Aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands around 3130 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in substituted benzene rings [5]. The aromatic C-H stretches appear at slightly higher frequencies than typical aliphatic C-H stretches due to the increased s-character of the aromatic carbon orbitals [5].
Aliphatic carbon-hydrogen stretching modes from the propyl chain appear as multiple bands between 2870 and 3023 cm⁻¹ [5]. The asymmetric and symmetric C-H stretching vibrations of the methyl and methylene groups create a complex pattern of overlapping absorptions in this region [5]. The strong absorptions at 2960 and 2930 cm⁻¹ correspond to the asymmetric and symmetric C-H stretches of methyl groups, while the band at 2870 cm⁻¹ represents symmetric methylene C-H stretching [5].
The aromatic carbon-carbon stretching region shows strong absorptions at 1612 and 1513 cm⁻¹, characteristic of aromatic C=C stretching modes [5]. These bands confirm the presence of the benzene ring system and provide information about the substitution pattern [5]. The band at 1450 cm⁻¹ corresponds to aromatic C-C stretching with mixed character involving both ring and substituent vibrations [5].
The carbon-oxygen stretching vibration appears at 1375 cm⁻¹ as a medium-intensity band, confirming the presence of the phenolic hydroxyl group [5]. This frequency is characteristic of aromatic C-O bonds and helps distinguish phenols from aliphatic alcohols [5].
Carbon-hydrogen bending modes appear in the fingerprint region between 1112 and 1233 cm⁻¹, providing detailed structural information [5]. These in-plane bending vibrations involve both aromatic and aliphatic C-H bonds and contribute to the unique spectral fingerprint of the compound [5].
Out-of-plane bending modes of aromatic C-H bonds appear as multiple bands between 430 and 844 cm⁻¹ [5]. These vibrations are particularly sensitive to the substitution pattern on the benzene ring and confirm the para-disubstitution arrangement [5]. The specific pattern of out-of-plane bending frequencies provides diagnostic information for distinguishing between positional isomers [5].
Vapor phase infrared spectroscopy of 4-propylphenol eliminates intermolecular interactions present in condensed phases, revealing the intrinsic vibrational properties of isolated molecules [10] [12]. This approach provides complementary information to conventional liquid or solid-phase measurements [10].
The vapor phase spectrum shows sharper absorption bands due to reduced molecular interactions and decreased line broadening effects [12]. The hydroxyl stretching frequency in the vapor phase appears at higher frequency compared to condensed-phase measurements, reflecting the absence of intermolecular hydrogen bonding [12].
Rotational fine structure becomes visible in vapor phase spectra, particularly for fundamental vibrations involving rigid molecular framework modes [12]. This additional spectroscopic detail enables more precise frequency assignments and provides information about molecular geometry and symmetry [12].
Temperature-dependent vapor phase measurements reveal changes in band intensities and frequencies that reflect molecular conformational preferences [12]. The propyl chain exhibits conformational flexibility that manifests as temperature-dependent spectral variations [12].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules enabling observation of additional molecular vibrations and enhanced structural characterization.
Raman spectroscopy of 4-propylphenol reveals vibrations that are Raman-active according to the selection rules governing inelastic light scattering [5] [13]. The technique provides particularly useful information about symmetric vibrations and nonpolar bonds that may be weak or absent in infrared spectra [5].
The aromatic carbon-carbon stretching modes appear prominently in the Raman spectrum at frequencies corresponding to ring breathing and symmetric stretching vibrations [5]. Strong bands at 1635, 1504, 1495, 1483, 1472, and 1460 cm⁻¹ represent various aromatic carbon-carbon stretching modes with different symmetry characteristics [5].
Carbon-hydrogen stretching vibrations in the Raman spectrum appear at 3180, 3160, and 3148 cm⁻¹ for aromatic C-H bonds [5]. These bands complement the infrared data and provide additional confirmation of the aromatic substitution pattern [5]. The intensity patterns in Raman scattering reflect the polarizability changes associated with these vibrational modes [5].
Aliphatic carbon-hydrogen stretching modes from the propyl chain contribute to the complex pattern observed in the 2900-3100 cm⁻¹ region [5]. The relative intensities of these bands in Raman spectroscopy differ from infrared absorption due to the different physical principles governing the two techniques [5].
The symmetric carbon-carbon stretching modes of the propyl chain appear as medium-intensity bands in the Raman spectrum [5]. These vibrations provide information about the conformation and dynamics of the alkyl side chain [5].
Low-frequency vibrations below 1000 cm⁻¹ in the Raman spectrum correspond to skeletal bending and torsional modes involving the entire molecular framework [5]. These modes are particularly sensitive to molecular conformation and intermolecular interactions [5].
The Raman spectrum shows bands at 1326, 1301, 1257, 1216, 1151, and 1102 cm⁻¹ corresponding to in-plane bending modes of carbon-hydrogen bonds [5]. Out-of-plane bending modes appear at 836 and 408 cm⁻¹, providing information about the three-dimensional molecular structure [5].
Detailed vibrational assignments for 4-propylphenol combine experimental Raman and infrared data with theoretical calculations using density functional theory methods [5]. The B3LYP functional with 6-311++G(d,p) basis set provides accurate predictions of vibrational frequencies that enable confident mode assignments [5].
The molecule contains 22 atoms, resulting in 60 normal vibrational modes (3N-6 for a nonlinear molecule) [5]. Each vibrational mode can be characterized by its frequency, symmetry, and atomic displacement pattern [5]. Theoretical calculations provide the complete set of normal modes with their corresponding frequencies and intensity predictions [5].
The hydroxyl group participates in multiple vibrational modes, including the O-H stretching fundamental at 3399 cm⁻¹, in-plane O-H bending at 1352 cm⁻¹, and out-of-plane O-H bending at 894 cm⁻¹ [5]. These modes show sensitivity to hydrogen bonding and molecular environment effects [5].
Aromatic ring modes include various carbon-carbon and carbon-hydrogen vibrations with different symmetry classifications [5]. The ring breathing mode, which involves symmetric expansion and contraction of the benzene ring, appears as a characteristic band in both Raman and infrared spectra [5].
The propyl chain exhibits conformational flexibility that affects the vibrational spectrum [5]. Gauche and trans conformations about the carbon-carbon bonds lead to different vibrational patterns, particularly for the lower-frequency torsional and bending modes [5].
Mixed modes involving coupling between aromatic and aliphatic vibrations appear throughout the spectrum [5]. These coupled vibrations reflect the electronic and mechanical interactions between the benzene ring and propyl substituent [5].
Potential energy distribution analysis reveals the extent of mode mixing and identifies which atomic motions contribute most significantly to each observed vibrational band [5]. This information is essential for accurate spectral interpretation and enables correlation with molecular structure and dynamics [5].
The vibrational analysis provides insights into molecular flexibility, intermolecular interactions, and the effects of chemical substitution on the aromatic ring system [5]. These findings contribute to fundamental understanding of structure-property relationships in alkyl-substituted phenolic compounds [5].
Temperature-dependent vibrational studies reveal information about conformational preferences and molecular dynamics [14]. Changes in band intensities and frequencies with temperature reflect population changes among different conformational states and vibrational anharmonicity effects [14].
Corrosive